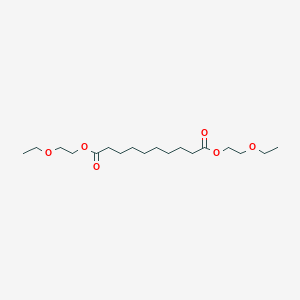

Bis(2-ethoxyethyl)sebacate

Description

Properties

IUPAC Name |

bis(2-ethoxyethyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6/c1-3-21-13-15-23-17(19)11-9-7-5-6-8-10-12-18(20)24-16-14-22-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRXDBUBNLXONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)CCCCCCCCC(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060781 | |

| Record name | Bis(2-ethoxyethyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-10-2 | |

| Record name | Decanedioic acid, 1,10-bis(2-ethoxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethoxyethyl)sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethoxyethyl)sebacate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethoxyethyl)sebacate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-bis(2-ethoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethoxyethyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethoxyethyl) sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHOXYETHYL)SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFG3765C9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Bis(2-ethoxyethyl)sebacate" CAS number and chemical structure

An In-depth Technical Guide to Bis(2-ethylhexyl) sebacate

A Note on Nomenclature: This guide focuses on Bis(2-ethylhexyl) sebacate (CAS No. 122-62-3). Extensive searches for "Bis(2-ethoxyethyl)sebacate" did not yield a specific CAS number or substantial technical data, suggesting a likely typographical error in the original query. Bis(2-ethylhexyl) sebacate, a structurally similar and widely used compound, is presented here as the likely subject of interest for researchers in drug development and materials science.

Introduction: Unveiling a High-Performance Diester

Bis(2-ethylhexyl) sebacate, also known as dioctyl sebacate (DOS), is an organic compound representing the diester of sebacic acid and 2-ethylhexanol.[1][2] It manifests as a colorless, oily liquid and is a prominent member of the sebacate ester family, valued for its exceptional properties as a plasticizer and lubricant.[1][2] Its molecular structure, characterized by a long, flexible aliphatic chain from sebacic acid and branched 2-ethylhexyl groups, imparts a unique combination of flexibility, low-temperature performance, and low volatility. These attributes make it a critical component in advanced polymer formulations and specialty lubrication applications, including those within the pharmaceutical and medical device sectors.

Key Identifiers:

-

Common Synonyms: Di(2-ethylhexyl) sebacate (DEHS), Dioctyl sebacate (DOS)[1]

Chemical Structure:

Physicochemical Properties: A Data-Driven Overview

The utility of Bis(2-ethylhexyl) sebacate in demanding applications is a direct consequence of its distinct physical and chemical properties. These characteristics are summarized in the table below, providing a quantitative basis for its selection in various formulations.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow oily liquid | [7][8] |

| Density | 0.914 g/mL at 25 °C | [5][9] |

| Boiling Point | 212 °C at 1 mmHg | [5][9] |

| Melting Point | -55 °C | [10] |

| Flash Point | >200 °C | [11] |

| Refractive Index | n20/D 1.450 | [5][9] |

| Water Solubility | Insoluble | [12] |

| Vapor Pressure | <0.01 hPa at 20 °C | [11] |

Synthesis and Manufacturing: From Reactants to Refined Product

The industrial synthesis of Bis(2-ethylhexyl) sebacate is primarily achieved through the esterification of sebacic acid with 2-ethylhexanol.[13] This reaction is typically catalyzed by an acid to drive the equilibrium towards the formation of the diester and water.

Reaction Principle

The core of the synthesis is a reversible esterification reaction. Sebacic acid, a dicarboxylic acid, reacts with two equivalents of 2-ethylhexanol. The removal of water is a critical step to ensure a high yield of the final product.

Reaction Scheme:

HOOC-(CH2)8-COOH + 2 CH3(CH2)3CH(C2H5)CH2OH ⇌ C26H50O4 + 2 H2O (Sebacic Acid + 2-Ethylhexanol ⇌ Bis(2-ethylhexyl) sebacate + Water)

Synthesis Protocol: Non-Catalytic High-Pressure Method

Recent advancements have explored non-catalytic synthesis routes, which offer environmental benefits by avoiding catalyst contamination in the final product. One such method involves reacting the components under high pressure and temperature, utilizing the subcritical or near-critical conditions of the alcohol reactant.[14]

Step-by-Step Experimental Workflow:

-

Reactant Charging: A high-pressure reactor is charged with sebacic acid and a molar excess of 2-ethylhexanol.

-

Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove oxygen and prevent oxidative side reactions at elevated temperatures.

-

Heating and Pressurization: The mixture is heated to temperatures in the range of 250-300°C. The pressure within the reactor will rise due to the vapor pressure of the reactants at these temperatures.

-

Reaction: The reaction is allowed to proceed for a defined period, typically up to 90 minutes, with continuous stirring to ensure homogeneity.[14]

-

Cooling and Depressurization: The reactor is cooled to room temperature, and the pressure is carefully released.

-

Purification: The resulting mixture contains the desired diester, unreacted starting materials, and water. Purification can be achieved through methods like vacuum distillation or, more advanced techniques such as supercritical fluid extraction with carbon dioxide, which selectively removes unreacted 2-ethylhexanol.[14]

Core Applications in Research and Drug Development

The favorable toxicological profile and excellent plasticizing efficiency of Bis(2-ethylhexyl) sebacate have led to its widespread use in applications where safety and performance are paramount.

Plasticizer for Medical-Grade Polymers

Bis(2-ethylhexyl) sebacate is a preferred plasticizer for polyvinyl chloride (PVC) and other polymers used in medical devices such as blood bags, tubing, and catheters.[10]

-

Causality: Its primary function is to increase the flexibility, workability, and durability of the polymer matrix. It achieves this by embedding itself between the polymer chains, reducing intermolecular forces, and thereby lowering the glass transition temperature. Its low volatility and high resistance to extraction by aqueous fluids are critical for maintaining the integrity and safety of medical devices that come into contact with biological fluids.[15]

Role in Drug Delivery Systems

In the pharmaceutical sciences, Bis(2-ethylhexyl) sebacate serves as an excipient in transdermal patches and topical formulations.

-

Mechanism of Action: It can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier. Its emollient properties also improve the sensory feel of creams and lotions.[7][16] Furthermore, its ability to plasticize polymeric matrices is leveraged in the fabrication of ion-selective electrodes and sensors used for analytical applications in drug development and diagnostics.[6][10]

Safety and Toxicological Profile

Bis(2-ethylhexyl) sebacate is characterized by a low order of acute toxicity.[17] Studies have shown high LD50 values in animal models, indicating a low risk of acute harm from ingestion.[9] It is not classified as a hazardous substance under major regulatory frameworks like OSHA.[18] However, as with any chemical, appropriate handling procedures, including the use of personal protective equipment, should be followed to minimize exposure.

Conclusion

Bis(2-ethylhexyl) sebacate stands out as a versatile and high-performance diester with significant utility in scientifically demanding fields. Its well-characterized physicochemical properties, coupled with a favorable safety profile, make it an invaluable tool for materials scientists and drug development professionals. From enhancing the flexibility of medical-grade polymers to facilitating the delivery of therapeutic agents, its contributions are both critical and diverse. Continued research into novel synthesis methods and applications will undoubtedly expand its role in advanced technologies.

References

-

Wikipedia. (2023, May 27). Dioctyl sebacate. Retrieved from [Link]

-

Varma, M. N., & Madras, G. (2016). Kinetics of non-catalytic synthesis of bis(2-ethylhexyl)sebacate at high pressures. RSC Advances, 6(103), 101483-101493. Retrieved from [Link]

-

PubChem. (n.d.). Di-2-ethylhexyl sebacate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of bis(2-ethylhexyl) sebacate catalyzed by immobilized lipase. Retrieved from [Link]

-

Hallstar. (n.d.). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. Retrieved from [Link]

-

Typology. (2021, November 16). What is "Diethyl Sebacate" and what is its utility? Retrieved from [Link]

-

Masterchem. (n.d.). Bis (2-ethylhexyl) sebacate (CAS 122-62-3). Retrieved from [Link]

-

NIST. (n.d.). Decanedioic acid, bis(2-ethylhexyl) ester. Retrieved from [Link]

-

Ohio Valley Specialty Company. (n.d.). 10109 Di(2-Ethylhexyl) sebacate, 50 grams. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Bis(2-ethylhexyl) Sebacate: From Plastics to Cosmetics. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1290 - DI(2-ETHYLHEXYL) SEBACATE. Retrieved from [Link]

Sources

- 1. Dioctyl sebacate - Wikipedia [en.wikipedia.org]

- 2. Bis (2-ethylhexyl) sebacate (CAS 122-62-3) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]

- 3. Di-2-ethylhexyl sebacate | C26H50O4 | CID 31218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Decanedioic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]

- 5. 癸二酸二(2-乙基己基)酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Bis(2-ethylhexyl) sebacate for synthesis 122-62-3 [sigmaaldrich.com]

- 7. specialchem.com [specialchem.com]

- 8. ICSC 1290 - DI(2-ETHYLHEXYL) SEBACATE [chemicalsafety.ilo.org]

- 9. 122-62-3 CAS MSDS (Bis(2-ethylhexyl) sebacate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. materials.alfachemic.com [materials.alfachemic.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. echemi.com [echemi.com]

- 13. Bis(2-ethylhexyl) sebacate | 122-62-3 [chemicalbook.com]

- 14. Kinetics of non-catalytic synthesis of bis(2-ethylhexyl)sebacate at high pressures - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00162A [pubs.rsc.org]

- 15. hallstarindustrial.com [hallstarindustrial.com]

- 16. nbinno.com [nbinno.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to Bis(2-ethoxyethyl)sebacate: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethoxyethyl)sebacate is a diester of sebacic acid and 2-ethoxyethanol. While less common than its analogue, bis(2-ethylhexyl)sebacate, it holds potential interest in various applications due to the introduction of ether linkages in its structure, which can influence its solvency, polarity, and plasticizing efficiency. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a detailed methodology for its synthesis, and essential safety and handling information. It is important to note that publicly available experimental data for this specific compound is limited; therefore, some properties are estimated and should be considered with appropriate scientific caution.

Part 1: Core Chemical and Physical Properties

This compound is identified by the CAS number 624-10-2.[1][2] Its molecular structure consists of a central sebacic acid backbone esterified with two 2-ethoxyethanol molecules at either end.

Molecular and Physical Identity

A summary of the key identifying and physical properties of this compound is presented in Table 1. It is characterized as a clear, colorless liquid at room temperature.[1]

| Property | Value | Source |

| IUPAC Name | bis(2-ethoxyethyl) decanedioate | PubChem |

| Synonyms | di-(Ethoxyethyl) sebacate, Sebacic acid, bis(2-ethoxyethyl) ester | [2] |

| CAS Number | 624-10-2 | [1][2] |

| Molecular Formula | C18H34O6 | [1][2] |

| Molecular Weight | 346.46 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Melting Point | -1 °C | [1][2] |

| Boiling Point | 225-228 °C at 8 Torr (estimated) | [1] |

| Density | ~1.00 g/cm³ (estimated) | [1] |

| Refractive Index | 1.444-1.446 | [2] |

| Water Solubility | 220 mg/L (experimental) | [3] |

| Log Kow (estimated) | 3.78 | [3] |

Note: Some physical properties are estimated and should be confirmed through experimental validation.

Chemical Reactivity

As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, which would yield sebacic acid and 2-ethoxyethanol. It is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.

Part 2: Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the Fischer esterification of sebacic acid with 2-ethoxyethanol in the presence of an acid catalyst.

Reaction Scheme

Caption: Fischer Esterification for this compound Synthesis.

Properties of Reactants

A thorough understanding of the starting materials is crucial for a successful synthesis.

Table 2: Properties of Sebacic Acid and 2-Ethoxyethanol

| Property | Sebacic Acid | 2-Ethoxyethanol |

| CAS Number | 111-20-6[4][5] | 110-80-5[6][7] |

| Molecular Formula | C10H18O4[8] | C4H10O2[7] |

| Molecular Weight | 202.25 g/mol [8] | 90.12 g/mol |

| Appearance | White flake or powdered solid[4] | Clear, colorless liquid[7][9] |

| Melting Point | 131-134.5 °C[4] | -70 °C[7] |

| Boiling Point | 294.4 °C at 100 mmHg[10] | 135 °C[6][7] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether[4] | Miscible with water, ethanol, ether, acetone[7][9] |

| Safety | May cause skin and eye irritation[5] | Flammable liquid and vapor; May damage fertility and the unborn child; Harmful if swallowed, in contact with skin or if inhaled[11] |

Experimental Protocol for Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Sebacic acid

-

2-Ethoxyethanol (in excess, to drive the reaction to completion)

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

A suitable solvent for azeotropic removal of water (e.g., toluene or xylene)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add sebacic acid, a 2 to 3-fold molar excess of 2-ethoxyethanol, and the chosen azeotropic solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 1-2% by weight of the sebacic acid).

-

Assemble the Dean-Stark apparatus and condenser with the flask.

-

-

Esterification:

-

Heat the mixture to reflux with vigorous stirring.

-

Continuously remove the water generated during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is produced.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Water.

-

Brine to facilitate phase separation.

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent and excess 2-ethoxyethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.

-

Caption: Synthesis and Purification Workflow for this compound.

Part 3: Safety, Handling, and Applications

Safety and Handling

Based on available data, this compound is classified as causing serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles or a face shield and chemical-resistant gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors, especially when heated.

The precursors for its synthesis also require careful handling. Sebacic acid can cause skin and eye irritation, and its dust should not be inhaled.[5][10] 2-Ethoxyethanol is a flammable liquid and has been identified as a reproductive toxin that may damage fertility and the unborn child.[11] It is also harmful if ingested, inhaled, or absorbed through the skin.[11] Strict adherence to safety protocols is paramount when working with these chemicals.

Potential Applications

While specific applications for this compound are not widely documented, its structure suggests potential utility in areas where traditional plasticizers are used. The ether linkages may impart improved low-temperature flexibility and compatibility with a broader range of polymers compared to simple alkyl esters. Potential fields of application could include:

-

Plasticizers for Polymers: Enhancing the flexibility and durability of plastics such as PVC.

-

Solvents in Formulations: Acting as a solvent in coatings, inks, and adhesives.

-

Base Oil for Lubricants: The ester structure suggests potential as a synthetic lubricant base stock.

-

Component in Cosmetics: Potentially as an emollient or solvent in cosmetic formulations.

Further research is needed to fully characterize the performance of this compound in these and other applications.

Conclusion

This compound is a specialty chemical with a unique structure that suggests a range of potential applications. This guide has provided the most current and comprehensive information available on its physical and chemical properties, a detailed protocol for its synthesis, and crucial safety information. As a less-studied compound, it presents an opportunity for further research and development to explore its full potential in various scientific and industrial fields. Researchers are encouraged to perform their own experimental validation of the properties outlined in this guide.

References

- ChemicalBook. (2024, June 7). Sebacic Acid: An Overview of its Properties, Composition, and Applications.

- Corvay Specialty Chemicals. (2023, June 28). Sebacic Acid (Corvay).

- Ataman Kimya. SEBACIC ACID (DICARBOXYLIC ACID).

- MetaSci. Safety Data Sheet Sebacic acid.

- Harwick Standard. Safety Data Sheet SEBACIC ACID.

- Ataman Kimya. ETHOXYETHANOL.

- ChemicalBook. 2-Ethoxyethanol Properties.

- Wikipedia. (n.d.). 2-Ethoxyethanol.

- Carl ROTH. Safety Data Sheet: Sebacic acid.

- Carl ROTH. Safety Data Sheet: 2-Ethoxyethanol.

- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). 2-Ethoxyethanol.

- The Good Scents Company. 2-ethoxyethanol, 110-80-5.

- PubChem. Sebacic Acid.

- PubChem. Sebacic Acid.

- New Jersey Department of Health. 2-Ethoxyethanol - Hazardous Substance Fact Sheet.

- Cheméo. Chemical Properties of Decanedioic acid, bis(2-ethoxyethyl) ester (CAS 624-10-2).

- International Chemical Safety Cards (ICSCs). ICSC 1685 - SEBACIC ACID.

- ALPHACHEM Limited. (2016, September 12). 2-Ethoxyethanol SDS.

- CPAChem. (2022, September 16). Safety data sheet.

- Carl ROTH. Safety Data Sheet: 2-Ethoxyethanol.

- Benchchem. This compound|CAS 624-10-2.

- Occupational Safety and Health Administration. (2022, September 21). 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER).

- Cheméo. Decanedioic acid, bis(2-ethoxyethyl) ester.

- ChemicalBook. BIS(2-ETHOXYETHYL) SEBACATE CAS#: 624-10-2.

- ChemicalBook. BIS(2-ETHOXYETHYL) SEBACATE | 624-10-2.

- The Good Scents Company. EPI System Information for bis(2-ethoxyethyl) sebacate 624-10-2.

- ECHEMI. 122-62-3, Bis(2-ethylhexyl) sebacate Formula.

- Santa Cruz Biotechnology. Bis(2-ethylhexyl) sebacate.

- Sigma-Aldrich. Bis(2-ethylhexyl) sebacate = 97.0 GC 122-62-3.

- Alfa Chemistry. CAS 122-62-3 Bis(2-ethylhexyl) sebacate.

- OSTI.GOV. (2016, November 8). Kinetics of non-catalytic synthesis of bis(2-ethylhexyl)sebacate at high pressures.

- ResearchGate. (2025, August 6). Synthesis of bis(2-ethylhexyl) sebacate catalyzed by immobilized lipase.

- Sigma-Aldrich. Bis(2-ethylhexyl) sebacate for synthesis 122-62-3.

- Merck Millipore. Bis(2-ethylhexyl) sebacate CAS 122-62-3 | 814576.

- ResearchGate. Esterification reaction of sebacic acid and 2-ethyl-1-hexanol to form D2EHS.

- OSTI.GOV. (1986, March 1). Oxidative carbonylation - A new syngas route to sebacic acid (Conference).

- FLORE. (2023, November 21). Tailoring the properties of poly(vinyl alcohol) “twin-chain” gels via sebacic acid decoration.

- Google Patents. US6392074B1 - Method for preparing sebacic acid and octanol-2.

Sources

- 1. benchchem.com [benchchem.com]

- 2. BIS(2-ETHOXYETHYL) SEBACATE CAS#: 624-10-2 [amp.chemicalbook.com]

- 3. EPI System Information for bis(2-ethoxyethyl) sebacate 624-10-2 [thegoodscentscompany.com]

- 4. Sebacic Acid: An Overview of its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. 2-Ethoxyethanol | 110-80-5 [chemicalbook.com]

- 7. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 8. Sebacic Acid | C10H18O4 | CID 5192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. harwick.com [harwick.com]

- 11. alphachem.ca [alphachem.ca]

An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Bis(2-ethoxyethyl)sebacate

This document provides a comprehensive technical guide for the synthesis and purification of bis(2-ethoxyethyl)sebacate (CAS No. 624-10-2) for research and development purposes. While specific, peer-reviewed protocols for this exact molecule are not widely published, the synthesis is readily achieved through the well-established Fischer-Speier esterification. This guide presents a robust, field-proven methodology derived from the fundamental principles of organic synthesis and purification techniques for analogous diesters. The protocols herein are designed to be self-validating, emphasizing chemical causality and safety.

Introduction and Theoretical Framework

This compound is a specialty diester derived from the C10 dicarboxylic acid, sebacic acid, and the glycol ether, 2-ethoxyethanol. Its structure, featuring a long aliphatic backbone and terminal ether linkages, suggests utility as a specialty plasticizer, a high-performance lubricant base oil, or a non-polar solvent in advanced material formulations.[1]

The primary synthetic route is the Fischer-Speier esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The reaction is governed by an equilibrium that must be actively shifted toward the product to achieve high yields.

Reaction: Sebacic Acid + 2 * 2-Ethoxyethanol ⇌ this compound + 2 * H₂O

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid), which enhances the carbonyl carbon's electrophilicity. The alcohol's nucleophilic oxygen then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of water yield the final ester product.[2] To drive this equilibrium, this protocol employs two key strategies: using a molar excess of the alcohol (2-ethoxyethanol) and the physical removal of the water byproduct using a Dean-Stark apparatus.

Reagents and Physicochemical Data

Successful synthesis and purification depend on a clear understanding of the starting materials' properties.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Properties & Hazards |

| Sebacic Acid | C₁₀H₁₈O₄ | 202.25 | 294.4 (at 100 mmHg) | 131–137 | White crystalline solid; slightly soluble in water, soluble in ethanol.[3][4][5][6] Irritant.[7] |

| 2-Ethoxyethanol | C₄H₁₀O₂ | 90.12 | 135 | -70 | Colorless liquid; miscible with water.[8][9] Flammable, toxic, and a known teratogen.[10][11][12][13] |

| Sulfuric Acid | H₂SO₄ | 98.08 | ~337 | 10 | Catalyst; highly corrosive, strong oxidizing agent. |

| Toluene | C₇H₈ | 92.14 | 111 | -95 | Azeotropic solvent for water removal; flammable, toxic. |

| This compound | C₁₈H₃₄O₆ | 346.46 | ~225 (at 8 Torr) | -1 | Clear, colorless liquid (target product).[1][14] |

Synthesis Protocol: Fischer-Speier Esterification

This protocol is designed for a ~0.1 mole scale synthesis, which can be adjusted as needed.

3.1. Materials and Equipment

-

500 mL three-neck round-bottom flask

-

Heating mantle with magnetic stirrer and stir bar

-

Reflux condenser

-

Dean-Stark trap

-

Thermometer or thermocouple

-

Separatory funnel (1 L)

-

Standard laboratory glassware

-

Rotary evaporator

-

Vacuum distillation apparatus

3.2. Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, heating mantle, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry. The setup should be in a certified chemical fume hood.

-

Reagent Charging:

-

To the flask, add sebacic acid (20.23 g, 0.1 mol).

-

Add 2-ethoxyethanol (36.05 g, 40.8 mL, 0.4 mol). A 2:1 molar ratio of alcohol to each carboxylic acid group is used to drive the reaction equilibrium.

-

Add toluene (150 mL) to serve as the azeotropic solvent for water removal.

-

-

Catalyst Addition: Begin stirring the mixture. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~1 mL) to the flask. This addition is exothermic.

-

Reaction Reflux:

-

Heat the mixture to a gentle reflux. The boiling point of the toluene-water azeotrope will maintain the reaction temperature around 110-120°C.

-

Water will begin to collect in the side arm of the Dean-Stark trap as the reaction proceeds. The theoretical yield of water is 3.6 mL (0.2 mol).

-

Continue the reflux for 4-6 hours, or until no more water is observed collecting in the trap. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.

-

-

Reaction Cooldown: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Purification and Work-Up Protocol

The goal of the work-up is to remove the acid catalyst, unreacted 2-ethoxyethanol, and sebacic acid.

4.1. Step-by-Step Purification Procedure

-

Transfer and Quenching: Transfer the cooled reaction mixture to a 1 L separatory funnel.

-

Neutralization Wash:

-

Add 100 mL of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

-

Add 100 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted sebacic acid. Caution: CO₂ gas will evolve; vent the separatory funnel frequently.

-

Shake until no more gas evolution is observed. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8). Discard the aqueous layer.[15]

-

Repeat the NaHCO₃ wash if necessary.

-

-

Brine Wash: Wash the organic layer with 100 mL of saturated sodium chloride (brine) solution. This helps to break any emulsions and remove residual water. Discard the aqueous layer.[16]

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask for 5-10 minutes, then filter the drying agent.

-

Solvent Removal: Remove the toluene and any residual 2-ethoxyethanol using a rotary evaporator. The relatively low boiling point of 2-ethoxyethanol (135°C) allows for its partial removal under reduced pressure.[17]

-

High-Vacuum Distillation: The crude this compound is a high-boiling point liquid and should be purified by vacuum distillation.

-

Set up a short-path distillation apparatus suitable for vacuum.

-

Heat the crude product gently under high vacuum (<10 Torr).

-

Collect the fraction boiling at the expected temperature (est. ~225°C at 8 Torr) to yield the pure product as a clear, colorless liquid.[1]

-

Workflow Visualization

The overall process from synthesis to purification is outlined below.

Caption: Experimental workflow for synthesis and purification.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural Confirmation | Peaks corresponding to the ethoxy (-OCH₂CH₃), methylene adjacent to ether oxygen (-OCH₂CH₂O-), methylene adjacent to ester carbonyl (-COOCH₂-), and the aliphatic backbone of sebacate. |

| ¹³C NMR | Structural Confirmation | Signals for the ester carbonyl carbon (~173 ppm), carbons of the ethoxy group, and carbons of the sebacate backbone. |

| FT-IR | Functional Group ID | Strong C=O stretch for the ester (~1735 cm⁻¹), C-O stretches for ester and ether linkages (~1250-1050 cm⁻¹), and C-H stretches for alkyl groups (~2850-2960 cm⁻¹).[14] |

| GC-MS | Purity & MW Confirm. | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) or characteristic fragmentation patterns consistent with the structure. |

| Titration | Acid Value | The acid value should be very low (<0.1 mg KOH/g), indicating complete removal of sebacic acid and the H₂SO₄ catalyst. |

Safety and Handling

Rigorous adherence to safety protocols is mandatory.

-

General: All operations must be conducted in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

2-Ethoxyethanol: This substance is a known reproductive toxin and teratogen.[10][11] Exposure via inhalation or skin contact must be strictly avoided. Use of appropriate gloves and respiratory protection may be required based on exposure assessment.

-

Sulfuric Acid: Highly corrosive. Handle with extreme care, always adding acid to other liquids slowly to dissipate heat.

-

Toluene: Flammable liquid with toxic vapors. Ensure no ignition sources are present during its use.

-

Vacuum Distillation: There is a risk of implosion with glassware under vacuum. Inspect all glassware for cracks or defects before use and use a safety shield.

References

-

2-Ethoxyethanol. (2022). Australian Government, Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]

-

ETHOXYETHANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Safety Data Sheet: 2-Ethoxyethanol. (n.d.). Carl ROTH. Retrieved from [Link]

-

2-Ethoxyethanol. (n.d.). chemeurope.com. Retrieved from [Link]

-

2-Ethoxyethanol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

2-Ethoxyethanol. (n.d.). Wikipedia. Retrieved from [Link]

-

2-Ethoxyethanol SDS. (2016). ALPHACHEM Limited. Retrieved from [Link]

-

SAFETY DATA SHEET - 2-Ethoxyethanol. (2010). Thermo Fisher Scientific. Retrieved from [Link]

-

Sebacic acid. (n.d.). Wikipedia. Retrieved from [Link]

- Preparation method of bis(2-ethylhexyl)sebacate. (2011). Google Patents.

-

DIMETHYL SEBACATE (DMS). (n.d.). Ataman Kimya. Retrieved from [Link]

-

Experiment 22: The Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Fischer Esterification. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). California State University, Sacramento. Retrieved from [Link]

-

This compound. (n.d.). PubChem, NIH. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

Sources

- 1. BIS(2-ETHOXYETHYL) SEBACATE CAS#: 624-10-2 [amp.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. Sebacic acid CAS#: 111-20-6 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sebacic acid - Wikipedia [en.wikipedia.org]

- 7. SEBACIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 2-Ethoxyethanol [chemeurope.com]

- 9. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 10. 2-Ethoxyethanol - DCCEEW [dcceew.gov.au]

- 11. carlroth.com [carlroth.com]

- 12. nj.gov [nj.gov]

- 13. alphachem.ca [alphachem.ca]

- 14. This compound | C18H34O6 | CID 73956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. community.wvu.edu [community.wvu.edu]

- 17. 2-Ethoxyethanol | 110-80-5 [chemicalbook.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of Bis(2-ethoxyethyl)sebacate

Introduction

Bis(2-ethoxyethyl)sebacate (CAS 624-10-2) is a diester of sebacic acid and 2-ethoxyethanol, belonging to the broad class of organic plasticizers.[1][2][3] These compounds are crucial additives in polymer formulations, imparting flexibility, durability, and processability. As with any component in drug development and advanced material science, a thorough understanding of its thermal stability is paramount for predicting its behavior during manufacturing, storage, and application. This guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, addressing a notable gap in readily available experimental data.

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively documented in publicly accessible literature, this guide will infer its thermal properties based on established principles of organic chemistry, data from structurally analogous compounds, and standardized analytical protocols. This approach provides a robust framework for researchers and drug development professionals to assess the material's performance under thermal stress.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical properties is essential before delving into its thermal behavior.

| Property | Value | Source(s) |

| CAS Number | 624-10-2 | [1][2][3] |

| Molecular Formula | C18H34O6 | [1][2] |

| Molecular Weight | 346.46 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Melting Point | -1 °C | [4] |

| Flash Point | > 93 °C (> 199.4 °F) | [4] |

Thermal Stability and Degradation Profile

The thermal stability of an organic molecule like this compound is intrinsically linked to its chemical structure. The presence of ester and ether linkages dictates its degradation pathways. In the absence of direct experimental data, we can project its thermal behavior by examining a closely related and well-studied compound: Bis(2-ethylhexyl)sebacate (DEHS or DOS).

DEHS exhibits a higher molecular weight and longer alkyl chains, which generally correlates with lower volatility and a higher degradation temperature. A safety data sheet for DEHS indicates a decomposition temperature of 300 °C. Given that this compound has shorter ether-containing side chains, it is reasonable to anticipate a slightly lower thermal stability.

Inferred Thermal Properties of this compound:

| Thermal Parameter | Estimated Value | Rationale and Comparative Insights |

| Onset of Decomposition (T-onset) | 200 - 250 °C | Based on the lower molecular weight compared to DEHS and the presence of ether linkages, which can be susceptible to thermal cleavage. |

| Peak Degradation Temperature (T-peak) | 250 - 300 °C | Expected to be slightly lower than that of DEHS (decomposition reported at 300 °C). |

| Primary Decomposition Products | Carbon monoxide, Carbon dioxide, Water | As stated in safety data sheets, these are the common products of complete combustion of organic esters.[4] |

Anticipated Thermal Degradation Mechanism

The thermal degradation of this compound under an inert atmosphere is likely to proceed through a multi-step process initiated by the cleavage of the ester bonds, which are typically the most thermally labile functional groups in the molecule.

-

Ester Pyrolysis (Ei Elimination): For esters possessing a β-hydrogen, a common thermal degradation pathway is a concerted, intramolecular syn-elimination reaction. This would lead to the formation of a carboxylic acid (sebacic acid) and an alkene (ethoxyvinyl ether).

-

Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-O bonds in the ester and ether linkages can occur, generating various radical species. These highly reactive intermediates would then undergo a cascade of secondary reactions, including hydrogen abstraction, chain scission, and recombination, leading to a complex mixture of smaller volatile molecules.

-

Hydrolysis: While primarily a concern in the presence of water, thermal degradation can also be influenced by residual moisture. At elevated temperatures, hydrolysis of the ester linkages would yield sebacic acid and 2-ethoxyethanol.

The presence of the ether linkage in the side chain introduces an additional potential point of cleavage compared to simple alkyl esters.

Experimental Protocol for Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability of this compound, a standardized thermogravimetric analysis is the method of choice. The following protocol outlines a robust procedure for analyzing a liquid plasticizer.

Objective: To determine the onset of decomposition, peak degradation temperature, and mass loss profile of this compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer (TGA) capable of operating up to at least 600 °C with a controlled atmosphere.

Materials:

-

This compound sample

-

High-purity nitrogen gas (or other desired inert gas)

-

High-purity air or oxygen (for oxidative stability studies)

-

TGA sample pans (platinum or ceramic)

-

Microbalance for accurate sample weighing

Experimental Workflow Diagram:

Sources

Analytical standards and reference materials for "Bis(2-ethoxyethyl)sebacate"

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Analytical Standards and Reference Materials for Bis(2-ethoxyethyl)sebacate

This guide provides a comprehensive overview of the critical aspects of sourcing, handling, and analyzing this compound (CAS No. 624-10-2). As a Senior Application Scientist, the following sections synthesize technical data with field-proven insights to ensure the integrity and accuracy of your analytical outcomes.

Introduction: The Analytical Imperative for this compound

This compound is a diester of sebacic acid and 2-ethoxyethanol. Its chemical properties make it a subject of interest in materials science and as a potential plasticizer. For researchers in drug development and regulated industries, it may be encountered as an extractable or leachable from container closure systems or manufacturing components. The unambiguous identification and precise quantification of such compounds are paramount for patient safety and regulatory compliance.

The foundation of any robust analytical method is the quality of the reference material used for calibration and identification. Without a well-characterized, high-purity analytical standard, any generated data is inherently unreliable. This guide outlines the pathway to achieving trustworthy results, from the initial selection of a Certified Reference Material (CRM) to its application in validated analytical methods.

PART 1: Sourcing and Qualification of Certified Reference Materials (CRMs)

The selection of a CRM is the most critical step in the analytical workflow. A CRM from a reputable supplier provides traceability and a documented chain of custody, ensuring its purity and identity have been rigorously established.

Key Characteristics of a High-Quality Analytical Standard

When sourcing a standard for this compound, it is essential to obtain a Certificate of Analysis (CoA) and verify the following:

-

Purity: The certified purity value is crucial for accurate quantification. High-purity standards (typically ≥98%) are necessary to minimize the impact of impurities on analytical results.

-

Identity Confirmation: The CoA should detail the analytical techniques used to confirm the chemical structure, such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

-

Traceability and Certification: Suppliers accredited under standards like ISO 17034, ISO/IEC 17025, and ISO 9001 ensure that the material's characterization and value assignment have been performed competently and are traceable to recognized standards.[1][2]

-

Homogeneity and Stability: The supplier must provide evidence that the material is homogenous throughout the batch and specify storage conditions and an expiry date to guarantee its stability over time.

Commercial Availability of this compound

The availability of analytical standards for this specific compound is limited, making careful supplier selection critical. The data below has been compiled from available catalogs.

| Supplier | Part Number | Chemical Name | Purity/Grade | Available Quantity | Certifications |

| Chem Service Inc. | N-11217-500MG | This compound | Standards Grade (>98%) | 500 mg | ISO 17034, ISO/IEC 17025, ISO 9001[1][2] |

Internal Qualification Workflow for New Reference Materials

Upon receipt, a new lot of reference material should undergo an internal verification process before being released for routine use. This self-validating system ensures the integrity of the standard and the subsequent data.

Sources

A Technical Guide to the Spectral Analysis of Bis(2-ethoxyethyl)sebacate

Introduction

Bis(2-ethoxyethyl)sebacate (CAS No. 624-10-2), a diester of sebacic acid and 2-ethoxyethanol, is a compound of interest in various industrial applications, including as a plasticizer and solvent. Its molecular formula is C18H34O6, and its structure plays a critical role in its physicochemical properties.[1] A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and in-depth material science research. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights for researchers and professionals in drug development and chemical manufacturing.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is the foundation of its spectral signature. Key to its analysis is the understanding of its constituent parts: a central ten-carbon diacid backbone (sebacate) and two 2-ethoxyethyl ester groups.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unique insights into its hydrogen and carbon frameworks. Experimental NMR data for this compound are referenced in the PubChem database, originating from SpectraBase.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) in a solvent like CDCl₃ are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~1.2 | Triplet | 6H |

| -CH₂-CH₂ -CH₂- (sebacate) | ~1.3 | Multiplet | 8H |

| -CO-CH₂-CH₂ - (sebacate) | ~1.6 | Multiplet | 4H |

| -CO-CH₂ - (sebacate) | ~2.3 | Triplet | 4H |

| -O-CH₂ -CH₃ | ~3.5 | Quartet | 4H |

| -CO-O-CH₂-CH₂ -O- | ~3.7 | Triplet | 4H |

| -CO-O-CH₂ -CH₂-O- | ~4.2 | Triplet | 4H |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm).

¹H NMR Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of this compound, the number of unique carbon signals will be less than the total number of carbon atoms.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -O-CH₂-CH₃ | ~15 |

| -CH₂-CH₂ -CH₂- (sebacate) | ~25 |

| -CO-CH₂-CH₂ - (sebacate) | ~29 |

| -CO-CH₂ - (sebacate) | ~34 |

| -O-CH₂ -CH₃ | ~67 |

| -CO-O-CH₂-CH₂ -O- | ~69 |

| -CO-O-CH₂ -CH₂-O- | ~64 |

| C =O | ~174 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Similar to ¹H NMR, with calibration using the CDCl₃ triplet at ~77 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the ester and ether functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (alkane) | 2850-3000 | Stretching |

| C=O (ester) | ~1735 | Stretching |

| C-O (ester) | 1150-1250 | Stretching |

| C-O-C (ether) | 1050-1150 | Stretching |

The strong absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of both ester and ether C-O stretching bands in the fingerprint region confirms the structure.[2]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum of the clean plates is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 346.48 g/mol ), Electron Ionization (EI) would be a common technique.

The molecular ion peak ([M]⁺) at m/z 346 would be expected, although it may be weak due to the lability of the ester and ether linkages. The fragmentation pattern will be dictated by the cleavage of these functional groups.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (70 eV).

-

Mass Range: m/z 40-500.

-

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust methodology for its unambiguous identification and characterization. The interplay of these techniques, grounded in the fundamental principles of spectroscopy and a clear understanding of the molecule's structure, allows for a high degree of confidence in analytical results. This guide serves as a foundational resource for scientists and researchers, enabling them to effectively utilize these techniques for quality assurance and innovative research in their respective fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Adinugraha, M. Y., et al. (2016). Lubricity Characterizations of Sebacic Acid Based Ester. International Journal on Advanced Science, Engineering and Information Technology, 6(5), 633-639. [Link]

Sources

Navigating the Unknown: A Technical Safety Guide for Bis(2-ethoxyethyl)sebacate in the Laboratory

This guide provides an in-depth examination of the health and safety considerations for the laboratory use of Bis(2-ethoxyethyl)sebacate (CAS 624-10-2). It is intended for researchers, scientists, and drug development professionals who may handle this substance. The content herein is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and self-validation in your experimental work.

Introduction: Understanding this compound

This compound is a diester of sebacic acid and 2-ethoxyethanol. Its physical properties as a colorless, odorless liquid lend it to various potential applications in research and development. However, a critical aspect of its profile is the limited availability of comprehensive toxicological data.[1][2] This necessitates a cautious and well-informed approach to its handling and use. This guide will walk you through a systematic process of risk assessment, safe handling, and emergency preparedness.

Hazard Identification and Risk Assessment: A Proactive Approach

Given the incomplete toxicological profile of this compound, a thorough risk assessment is the cornerstone of its safe use. The primary known hazard is its potential to cause serious eye irritation.[2][3] However, the lack of extensive data on other potential health effects, such as chronic toxicity, carcinogenicity, mutagenicity, or reproductive effects, requires that we treat this substance with a high degree of caution.[2][3]

Known and Potential Hazards

| Hazard Class | Description | Source |

| Acute Toxicity (Eye) | Causes serious eye irritation. Symptoms may include stinging, tearing, redness, swelling, and blurred vision. | [2][3] |

| Acute Toxicity (Skin) | May cause skin irritation. | [1] |

| Acute Toxicity (Inhalation) | May cause respiratory tract irritation. | [1] |

| Acute Toxicity (Ingestion) | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [1] |

| Chronic Toxicity | No information found. The toxicological properties have not been fully investigated. | [1][2] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | [2] |

| Mutagenicity | No data available to indicate product or any components present at greater than 0.1% are mutagenic or genotoxic. | [3] |

| Reproductive Toxicity | This product is not expected to cause reproductive or developmental effects based on available information. | [3] |

| Classification as a Glycol Ether | As a glycol ether, it is classified as a hazardous air pollutant and is subject to reporting requirements under SARA Title III. | [2] |

Risk Assessment Workflow

The following diagram outlines a systematic workflow for assessing the risks associated with any experimental procedure involving this compound. This process should be a mandatory precursor to any new protocol development.

Caption: A workflow for conducting a risk assessment prior to using this compound.

Safe Handling and Storage: The Foundation of Laboratory Safety

The principle of "as low as reasonably achievable" (ALARA) for exposure should be paramount when working with this compound. The causality behind these handling protocols is to minimize all potential routes of exposure due to the incomplete toxicological data.

Personal Protective Equipment (PPE)

A standard PPE ensemble should be considered the minimum for any work with this chemical.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against the primary hazard of serious eye irritation from splashes or aerosols. |

| Hand Protection | Nitrile or butyl rubber gloves. | To prevent skin contact, as it may cause skin irritation. |

| Body Protection | A laboratory coat. | To protect against incidental skin contact. |

| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if there is a potential for aerosolization. | To minimize inhalation of any vapors or aerosols, as it may cause respiratory tract irritation. |

Engineering Controls

| Control Type | Specification | Rationale |

| Ventilation | Work should be conducted in a chemical fume hood. | To maintain low airborne concentrations and prevent inhalation exposure. |

| Eyewash Station | An accessible and tested eyewash station must be present. | For immediate flushing in case of eye contact. |

| Safety Shower | A readily accessible safety shower. | For immediate decontamination in case of large-scale skin contact. |

Storage Procedures

Proper storage is crucial to maintain the chemical's stability and prevent accidental release.

-

Container: Store in a tightly closed, original container.

-

Location: Store in a cool, dry, well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents.[2]

-

Ignition Sources: Keep away from heat, sparks, and flame.[1]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating safety checks at critical junctures.

Preparation of a Solution

-

Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

-

Don PPE: Put on the required personal protective equipment as outlined in section 3.1.

-

Work in a Fume Hood: Perform all weighing and solution preparation steps inside a certified chemical fume hood.

-

Dispensing: Use a pipette or a graduated cylinder to transfer the required volume of this compound. Avoid pouring directly from the main container to minimize the risk of spills.

-

Dilution: Slowly add the this compound to the solvent while stirring to ensure proper mixing and to avoid splashing.

-

Labeling: Clearly label the prepared solution with the chemical name, concentration, date, and your initials.

-

Post-use Cleaning: Clean all glassware and equipment that came into contact with the chemical according to your laboratory's standard procedures for hazardous waste.

-

Doff PPE: Remove PPE in the correct order to prevent cross-contamination.

-

Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.

Spill and Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical. All laboratory personnel should be familiar with these procedures.

Emergency Response Decision Tree

The following diagram provides a decision-making framework for responding to a chemical spill.

Caption: A decision tree for responding to a chemical spill in the laboratory.

Spill Cleanup Procedure (Minor Spill)

-

Alert others: Inform nearby personnel of the spill.

-

Don appropriate PPE: This should include, at a minimum, chemical safety goggles, gloves, and a lab coat. A respirator may be necessary depending on the size of the spill and the ventilation.

-

Contain the spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spilled liquid.[1]

-

Collect the absorbent material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of waste: Dispose of the hazardous waste according to your institution's guidelines.

-

Restock spill kit: Replenish any used materials in the spill kit.

For major spills, evacuate the area immediately and contact your institution's emergency response team.

Conclusion: A Commitment to Safety

The safe use of this compound in a laboratory setting hinges on a proactive and informed approach to safety. The lack of comprehensive toxicological data for this compound necessitates treating it with a high degree of caution. By implementing a thorough risk assessment process, adhering to stringent safe handling and storage procedures, and being prepared for emergencies, researchers can minimize their risk of exposure and ensure a safe working environment. The principles and protocols outlined in this guide are designed to be a living document, to be adapted and integrated into your laboratory's specific safety culture.

References

-

Material Safety Data Sheet - Bis(2-Ethoxyethyl) Sebacate, 93% (GC) - Cole-Parmer. (URL: [Link])

-

SAFETY DATA SHEET - Chem Service. (URL: [Link])

-

This compound | C18H34O6 | CID 73956 - PubChem. (URL: [Link])

-

Chemical Properties of Decanedioic acid, bis(2-ethoxyethyl) ester (CAS 624-10-2). (URL: [Link])

-

RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI. (URL: [Link])

-

FLOW CHART: Spill Response and Clean-Up - Environmental Health and Safety. (URL: [Link])

-

SAFETY DATA SHEET - Chem Service (2015-01-14). (URL: [Link])

-

GLYCOL ETHERS - CDPH. (URL: [Link])

-

Glycol Ethers Storage and Handling Guide - Scribd. (URL: [Link])

Sources

A Researcher's Guide to Procuring High-Purity Bis(2-ethoxyethyl)sebacate for Scientific Applications

Introduction: The Critical Role of Purity in Specialty Excipients

Bis(2-ethoxyethyl)sebacate (CAS No. 624-10-2), a diester of sebacic acid, is an organic compound of increasing interest within the scientific community, particularly in the fields of advanced materials and pharmaceutical sciences. Its properties as a plasticizer, solvent, and emollient make it a versatile component. Recent patent literature, for instance, points towards its use in novel 3D-printable biocomposites for applications like bone repair, highlighting its potential in sophisticated drug delivery and medical device formulations.[1] In such sensitive applications, the purity of every reagent is not merely a matter of quality control but a fundamental prerequisite for experimental validity, reproducibility, and, ultimately, patient safety.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing high-purity this compound. We will explore the landscape of commercial suppliers, define what constitutes "high-purity" for this specific molecule, and present a robust, field-proven methodology for supplier and product qualification to ensure the integrity of your research and development endeavors.

Defining "High-Purity": Beyond the Percentage

For a specialty chemical like this compound, "high-purity" is a multi-faceted attribute that extends beyond a simple assay percentage. While a purity of >95% or >98% is a common starting point, a thorough assessment requires a deeper understanding of the potential impurity profile.

-

Purity Grades: Suppliers may offer different grades of the same chemical. For instance, Chem Service has listed both a "Standard Grade (S.G.)" and a "Technical Grade (TECH)" for this compound, implying different levels of quality control and suitability for different applications.[2][3] Research and development work, especially that intended for preclinical or clinical progression, necessitates the highest available grade.

-

Common Impurities: The impurity profile is often a fingerprint of the synthesis and purification process. For sebacate esters, potential impurities could include residual starting materials (sebacic acid and 2-ethoxyethanol), byproducts from side reactions, or traces of solvents used during purification. Water content is another critical parameter that can affect the stability and reactivity of the ester.

-

Analytical Verification: The identity and purity of the material must be confirmed using modern analytical techniques. A supplier's Certificate of Analysis (CoA) should detail the methods used, which typically include Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment, Karl Fischer titration for water content, and spectroscopic methods (like NMR or FT-IR) for structural confirmation.[4]

Directory of Commercial Suppliers

Identifying a reliable supplier is the first step in the procurement process. The following list includes companies that have been identified as suppliers of this compound (CAS 624-10-2). It is imperative for the researcher to conduct direct inquiries to obtain the most current information on availability, purity grades, and technical documentation.

| Supplier | Known Offerings/Notes | Certifications (If Known) |

| Chem Service | Offers multiple grades, including Standard Grade (S.G.) and Technical Grade (TECH), in various quantities (e.g., 500mg, 2g, 10g).[2][3][5] | ISO 9001, ISO 17025, ISO Guide 34.[5] |

| Alfa Chemistry | Lists this compound (CAS 624-10-2) as a product offering.[6] | ISO 9001:2015 Certified.[6] |

| TCI Chemicals | Listed as a supplier on aggregate chemical sourcing platforms.[7][8] | --- |

| Acros Organics | The compound is listed in product catalogs associated with Acros Organics, part of Fisher Scientific.[9] | --- |

| Benchchem | Lists the compound as a high-purity ester reagent for research use.[10] | --- |

| ChemicalBook Aggregators | Platforms like ChemicalBook list multiple potential suppliers, including Mainchem Co., Ltd., and Dalian Ruiying Technology Co., Ltd.[7][8] | Varies by individual supplier. |

Note: This table is not exhaustive and is intended as a starting point. Supplier offerings and certifications are subject to change.

A Framework for Supplier and Product Qualification

Procuring a high-purity chemical is an exercise in risk management. A self-validating system, as detailed below, ensures that the material entering your laboratory meets the stringent requirements of your research.

Step 1: Initial Supplier Vetting

Before placing an order, evaluate the supplier's credibility. Look for established companies with a history of serving the pharmaceutical and research sectors. Certifications such as ISO 9001 demonstrate a commitment to a quality management system.[5][6]

Step 2: Scrutinizing the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document for product qualification. It is a batch-specific record that certifies the material meets defined specifications.[2][4][11] Do not accept a generic technical data sheet or a Certificate of Conformance (CoC), which is a mere declaration without supporting data.[4]

A robust CoA must include:

-

Product Identification: Product name, CAS number, catalog number.[2][4]

-

Lot/Batch Number: Ensures traceability to a specific manufacturing run.[4][11]

-

Test Parameters & Methods: A list of all tests performed (e.g., Assay, Water Content, Identity).[2][4]

-

Specification Limits: The acceptable range for each test parameter.[4][11]

-

Actual Test Results: The measured data for the specific lot. This should be a numerical value (e.g., "99.2%"), not just "Passes".

-

Dates and Signatures: Manufacturing/analysis date and approval by a qualified quality control specialist.[4]

Step 3: In-House Verification (Trust, but Verify)

Upon receipt of the material, it is best practice to perform in-house analytical testing on a sample from the container. This step verifies the supplier's CoA and confirms that the material has not degraded during transit or storage. At a minimum, an identity test (e.g., FT-IR) and a purity check (e.g., GC) should be performed and the results compared against the CoA.

The following diagram illustrates this comprehensive qualification workflow.

Caption: Workflow for High-Purity Chemical Procurement.

Best Practices for Handling and Storage

The integrity of a high-purity chemical does not end with procurement. Proper handling and storage are crucial to prevent contamination and degradation.

-

Storage Conditions: Follow the supplier's recommendations, typically found on the Safety Data Sheet (SDS). For organic esters, this generally means storing in a cool, dry, well-ventilated area away from direct sunlight and ignition sources.[9] Containers should be tightly sealed to prevent moisture ingress.

-

Inert Atmosphere: For long-term storage or for particularly sensitive applications, consider blanketing the container with an inert gas like argon or nitrogen to displace oxygen and moisture, thereby minimizing oxidative degradation and hydrolysis.

-

Personal Protective Equipment (PPE): Always handle chemicals in accordance with Good Laboratory Practices (GLP).[3][8][12] This includes wearing appropriate PPE such as safety goggles, lab coats, and chemical-resistant gloves.

-

Dispensing: Use clean, dry glassware or stainless-steel spatulas for dispensing. Avoid introducing contaminants back into the main stock container. Do not return unused material to the original bottle.[8]

By implementing the rigorous qualification framework and adhering to best practices for handling and storage, researchers can ensure that the this compound used in their experiments is of the highest possible quality, thereby safeguarding the integrity and success of their scientific work.

References

- Benchchem. (n.d.). This compound|CAS 624-10-2.

-

Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved from [Link]

-

Taizhou Zhenyu. (n.d.). 624-10-2|BIS(2-ETHOXYETHYL) SEBACATE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). bis(2-ethoxyethyl) sebacate, 624-10-2. Retrieved from [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Scribd. (n.d.). 2015-2016 Chem Service Catalog. Retrieved from [Link]

-

SG Systems Global. (n.d.). Certificate of Analysis - (CoA). Retrieved from [Link]

-

SCIRP. (2018, January 25). Updated Definition of the Three Solvent Descriptors Related to the Van der Waals Forces in Solutions. Retrieved from [Link]

-

Enviropass. (n.d.). Certificate of Analysis COA. Retrieved from [Link]

-

Institute of Forest Genetics and Tree Breeding, Coimbatore. (n.d.). GOOD LABORATORY PRACTICES DO and DON'Ts. Retrieved from [Link]

-

International Castor Oil Association. (n.d.). Sebacic Acid and Esters – ICOA. Retrieved from [Link]

-

Nayakem. (n.d.). sebacates plasticizers. Retrieved from [Link]

-

Chem Service. (n.d.). Table of Contents. Retrieved from [Link]

-

LookChem. (n.d.). 124-21-0 BIS(2-ETHOXYETHYL)AMINE C8H19NO2. Retrieved from [Link]

-

Scribd. (n.d.). Ictslacros. Retrieved from [Link]

-

WSD Chemical. (2025, February 19). Dioctyl sebacate/DOS Features and Applications. Retrieved from [Link]

-

LookChem. (n.d.). decanedioate Suppliers. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIBUTYL SEBACATE(DBS). Retrieved from [Link]

-

Google Patents. (1976, July 22). United States Patent (19). Retrieved from [Link]

- Google Patents. (n.d.). US20250025604A1 - 3d-printable biocomposites.

-

ScienceDirect. (n.d.). Stationary Phases in Gas Chromatography. Retrieved from [Link]

Sources

- 1. US20250025604A1 - 3d-printable biocomposites - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. hplc.sk [hplc.sk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. BIS(2-ETHOXYETHYL) SEBACATE (CAS No. 624-10-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. BIS(2-ETHOXYETHYL) SEBACATE | 624-10-2 [chemicalbook.com]

- 8. BIS(2-ETHOXYETHYL) SEBACATE CAS#: 624-10-2 [amp.chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. China What’s Sebacic acid use for? Manufacturer and Supplier | Starsky [starskychemical.com]

- 12. Sebacates – Nayakem [nayakem.com]

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Bis(2-ethoxyethyl) sebacate

Introduction: Understanding the Environmental Profile of a Key Industrial Chemical